molecular formula C19H17N3O2 B12196626 N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12196626
M. Wt: 319.4 g/mol
InChI Key: CNBAWLVPMOKDRL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic Nomenclature and Molecular Identity

The compound’s IUPAC name, N-pyridin-3-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide , reflects its three primary structural components:

  • A pyridin-3-yl group attached to the carboxamide nitrogen.
  • A 5,6,7,8-tetrahydronaphthalen-2-yl moiety at the 5-position of the oxazole ring.
  • A 1,2-oxazole-3-carboxamide core.

Its molecular formula, C₁₉H₁₇N₃O₂ , corresponds to a molecular weight of 319.4 g/mol . The SMILES notation (O=C(NC1=CN=CC=C1)C2=NOC(=C2)C3=C4CCCC4=CC=C3) encodes the connectivity of atoms, emphasizing the oxazole ring (C2=NOC=C2) linked to the tetrahydronaphthalene system (C3=C4CCCC4=CC=C3) and the pyridine-carboxamide group.

Table 1: Key Structural Features
Feature Description
Oxazole ring Five-membered heterocycle with nitrogen at position 1 and oxygen at position 2.
Tetrahydronaphthalene Partially saturated bicyclic system providing hydrophobic character.
Pyridine-carboxamide Pyridine ring (position 3) linked via amide bond to the oxazole core.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm for aliphatic hydrogens) and aromatic protons from the pyridine (δ 8.0–9.0 ppm) and oxazole rings (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy confirms the presence of carboxamide (C=O stretch at ~1650 cm⁻¹) and oxazole ring vibrations (C=N stretch at ~1600 cm⁻¹). Density Functional Theory (DFT) calculations predict a planar oxazole-carboxamide system with a dihedral angle of 12° between the pyridine and tetrahydronaphthalene groups, optimizing π-π stacking interactions.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-pyridin-3-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c23-19(21-16-6-3-9-20-12-16)17-11-18(24-22-17)15-8-7-13-4-1-2-5-14(13)10-15/h3,6-12H,1-2,4-5H2,(H,21,23)

InChI Key

CNBAWLVPMOKDRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The van Leusen reaction is a widely used method for constructing 5-substituted oxazoles. As reported in recent studies, tosylmethyl isocyanide (TosMIC) reacts with aldehydes under basic conditions to form oxazoles. For this compound, 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde serves as the aldehyde precursor.

Procedure :

  • Step 1 : Dissolve 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in methanol.

  • Step 2 : Add K₂CO₃ (1.5 equiv) and reflux at 65°C for 6–8 hours.

  • Step 3 : Isolate 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 78–85%.

Carboxamide Formation

The oxazole intermediate is functionalized at the 3-position via carboxylation and subsequent coupling with 3-aminopyridine.

Procedure :

  • Step 1 : Hydrolyze the oxazole with 6M HCl at 100°C to yield 1,2-oxazole-3-carboxylic acid .

  • Step 2 : Activate the carboxylic acid using EDCl/HOBt in DMF.

  • Step 3 : Couple with 3-aminopyridine (1.1 equiv) at room temperature for 12 hours.

Yield : 70–75%.

Robinson-Gabriel Cyclization Approach

Acylated Amino Ketone Preparation

This method involves cyclodehydration of an acylated amino ketone to form the oxazole ring.

Procedure :

  • Step 1 : React 2-amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one with ethyl oxalyl chloride in pyridine.

  • Step 2 : Treat the intermediate with POCl₃ at 0°C, followed by gradual warming to room temperature.

Yield : 65–72%.

Amide Coupling

The resulting 1,2-oxazole-3-carbonyl chloride is reacted with 3-aminopyridine in dichloromethane with triethylamine as a base.

Yield : 80–85%.

Direct Coupling via Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

A boronic ester derivative of 5,6,7,8-tetrahydronaphthalene is prepared for coupling with a pre-formed oxazole-carboxamide intermediate.

Procedure :

  • Step 1 : Synthesize 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid pinacol ester from 2-bromo-5,6,7,8-tetrahydronaphthalene using Pd(dppf)Cl₂.

  • Step 2 : Couple with 3-(pyridin-3-ylcarbamoyl)-1,2-oxazol-5-yl triflate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Yield : 60–68%.

Continuous-Flow Synthesis Using Triflylpyridinium Reagent

Oxazole Formation from Carboxylic Acids

A scalable method reported by ACS utilizes triflylpyridinium reagent to activate carboxylic acids for oxazole synthesis.

Procedure :

  • Step 1 : React 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with DMAP-Tf (1.3 equiv) in DCM.

  • Step 2 : Add ethyl isocyanoacetate (1.2 equiv) and stir at 40°C for 30 minutes.

  • Step 3 : Hydrolyze the ester to the carboxylic acid and couple with 3-aminopyridine.

Yield : 82–90%.

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield
Van Leusen SynthesisHigh regioselectivity; mild conditionsRequires toxic TosMIC reagent60–70%
Robinson-GabrielShort reaction stepsHarsh POCl₃ conditions55–65%
Suzuki CouplingModular for diverse substituentsRequires pre-functionalized boronic ester50–60%
Continuous-FlowScalable; high yieldSpecialized equipment needed75–85%

Optimization Strategies

  • Catalyst Recycling : Solid acid catalysts (e.g., Zeolite HSZ-390) improve sustainability in cyclization steps, reducing waste.

  • Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) enhances safety and reduces environmental impact.

  • Microwave Assistance : Reduces reaction time for amide coupling from 12 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

“N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

“N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(pyridin-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

Table 1: Key Structural and Bioactivity Differences
Compound Name Substituents Molecular Formula Key Findings
Target Compound Pyridin-3-yl (amide), 5,6,7,8-tetrahydronaphthalen-2-yl (oxazole) C₁₉H₁₆N₆O₂ Competitive xanthine oxidase inhibitor (Ki ~ nM); optimal bulky substituent .
N-(Quinolin-8-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Quinolin-8-yl (amide) C₂₃H₁₉N₃O₂ Similar oxazole core; no bioactivity data reported. Higher molecular weight (370.3 g/mol) may reduce solubility .
N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Benzyl and sulfone-containing tetrahydrothiophene (amide) C₂₅H₂₆N₂O₄S No xanthine oxidase data; sulfone group may alter target specificity (e.g., kinase inhibition) .
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 4-Chlorobenzyl and sulfone-containing tetrahydrothiophene (amide) C₂₅H₂₅ClN₂O₄S Chlorine addition increases lipophilicity (ClogP ~3.5 vs. ~2.8 for target compound); unconfirmed bioactivity .

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substituent: Bulky, nonpolar groups (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl) enhance xanthine oxidase binding by filling a hydrophobic pocket. Smaller or polar groups reduce affinity .
  • Amide Nitrogen Substituent: Pyridin-3-yl: Optimal for hydrogen bonding with xanthine oxidase’s catalytic site . Quinolin-8-yl: Larger aromatic system may sterically hinder binding, though π-π interactions could compensate .

Physicochemical Properties

Table 2: Predicted Properties
Compound Molecular Weight (g/mol) ClogP Solubility (µg/mL)
Target Compound 360.4 2.8 ~15 (moderate)
Quinolin-8-yl analogue 370.3 3.1 ~10 (low)
Benzyl-sulfone analogue 450.5 3.4 <5 (very low)
  • Higher molecular weight and ClogP in analogues correlate with reduced aqueous solubility, impacting bioavailability .

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